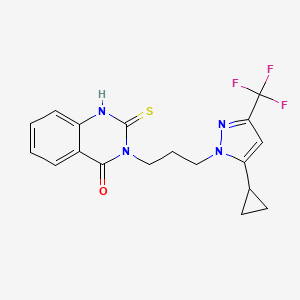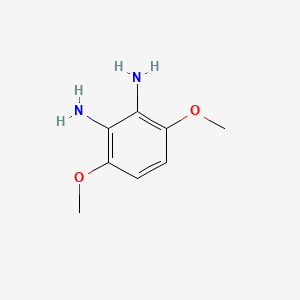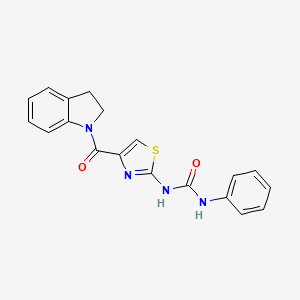
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one is a complex organic compound with a unique structure. This compound integrates various functional groups, including pyrazole, cyclopropane, and quinazoline moieties. Its structure hints at potential bioactivity, making it of interest in fields such as medicinal chemistry and pharmaceuticals.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including:
Formation of the pyrazole ring: Cyclization reactions involving appropriate precursors under acidic or basic conditions.
Introduction of the cyclopropyl and trifluoromethyl groups: Utilizing organometallic reagents such as cyclopropyl lithium and trifluoromethyl iodide.
Formation of the quinazoline ring: Condensation reactions with amines and carbonyl compounds.
Coupling the pyrazole and quinazoline fragments: Employing cross-coupling reactions like Suzuki or Heck couplings.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency. Catalysts, solvents, and reaction conditions are meticulously chosen to maximize the production of the desired compound. Techniques such as flow chemistry and automated synthesis platforms may be utilized to scale up the process.
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: : Conversion of sulfur atoms to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Hydrogenation of the pyrazole or quinazoline rings using catalysts like palladium on carbon.
Substitution: : Halogenation, alkylation, or acylation reactions involving the reactive positions on the quinazoline or pyrazole rings.
Common Reagents and Conditions
Reagents such as lithium aluminum hydride for reductions, chlorinating agents like thionyl chloride for halogenation, and transition metal catalysts for coupling reactions are frequently used.
Major Products
Products vary depending on the specific reaction, but they often include modified quinazolines or pyrazoles with different substituents enhancing their biological activity or chemical stability.
Chemistry
In chemistry, this compound serves as a precursor for synthesizing various derivatives, facilitating studies on structure-activity relationships and synthetic methodologies.
Biology
It is explored for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties, due to the presence of pharmacophoric groups.
Medicine
In medicine, it could be developed into therapeutic agents for conditions like inflammation, cancer, and bacterial infections, pending extensive preclinical and clinical evaluations.
Industry
Industrial applications may include its use as a functional material in the creation of specialized polymers or as a ligand in catalysis.
Wirkmechanismus
The mechanism by which 3-(3-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl)-2-mercaptoquinazolin-4(3H)-one exerts its effects involves binding to specific molecular targets. Its interactions with enzymes, receptors, or nucleic acids disrupt normal biological processes. The cyclopropyl group enhances binding affinity, while the trifluoromethyl group contributes to the molecule's metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Compared to other quinazoline derivatives, this compound's unique combination of functional groups distinguishes it. Similar compounds may include:
3-(Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
3-(Cyclopropyl-1H-pyrazol-1-yl)propyl-2-mercaptoquinazoline
3-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)propyl quinazolin-4(3H)-one
Would you like to dive deeper into any specific section?
Eigenschaften
IUPAC Name |
3-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4OS/c19-18(20,21)15-10-14(11-6-7-11)25(23-15)9-3-8-24-16(26)12-4-1-2-5-13(12)22-17(24)27/h1-2,4-5,10-11H,3,6-9H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVZZWIQSXBVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCCN3C(=O)C4=CC=CC=C4NC3=S)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)

![6-(4-methoxybenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2530316.png)
![(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2530318.png)


![4-Chloro-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2530324.png)

![2,4,7-Trimethyl-6-[2-(4-phenylpiperazin-1-yl)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2530326.png)
![2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-5-methylpyridine](/img/structure/B2530327.png)

